3,3-Dimethyl-2,4-pentanedione
Description
Overview of β-Diketone Chemistry in Contemporary Research
β-Diketones, also known as 1,3-diketones, are a significant class of organic compounds characterized by two carbonyl groups separated by a single carbon atom. ijpras.com This unique structural arrangement imparts a versatile reactivity that has made them invaluable in various fields of chemical research. mdpi.com They are widely utilized as crucial intermediates in the synthesis of a multitude of organic molecules, including heterocyclic compounds like pyrazoles and isoxazoles, which form the core of many pharmaceutical drugs. ijpras.com
In contemporary research, β-diketones are extensively studied for their ability to form stable complexes with a wide range of metal ions. mdpi.com This chelating property is fundamental to their application in coordination chemistry, catalysis, and materials science. ijpras.comontosight.ai Furthermore, the β-dicarbonyl moiety can exhibit keto-enol tautomerism, where it can exist in equilibrium between the diketo form and an enol form. The enol form is associated with antioxidant capabilities, making some β-diketone derivatives valuable in medicinal chemistry for their potential therapeutic applications. nih.govresearchgate.net The synthesis of β-diketones is an active area of research, with various methods being developed and refined, including the Claisen condensation, hydration of alkynones, and various catalytic approaches. nih.gov
Unique Structural Features and Steric Hindrance of 3,3-Dimethyl-2,4-pentanedione
This compound, a specific member of the β-diketone family, possesses a distinct structural feature that sets it apart: a gem-dimethyl group on the central carbon atom (the C3 position). This substitution has profound implications for its chemical behavior.
The presence of the two methyl groups at the C3 position introduces significant steric hindrance around the central carbon. This bulkiness can influence its reactivity in several ways. For instance, it can hinder the approach of nucleophiles or electrophiles to the central carbon, thereby affecting the rates and outcomes of reactions compared to unsubstituted or less substituted β-diketones. This steric crowding also impacts the keto-enol equilibrium. Unlike many other β-diketones, the substitution at the central carbon in this compound prevents the formation of an enol form through the typical tautomerization process, as there is no proton to be removed from the C3 position. This effectively "locks" the molecule in its diketo form.
Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C7H12O2 nih.govscbt.com |
| Molecular Weight | 128.17 g/mol nih.govscbt.com |
| Density | 0.978 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 175-177 °C at 754 mmHg sigmaaldrich.com |
| Refractive Index | n20/D 1.4290 sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 3142-58-3 nih.govscbt.com |
Historical Context and Early Investigations of the Compound
The synthesis and study of β-diketones have a long history in organic chemistry, with the Claisen condensation, discovered in the late 19th century, being one of the earliest and most fundamental methods for their preparation. ijpras.com The investigation of substituted β-diketones, such as this compound, followed as chemists sought to understand how structural modifications influenced the properties and reactivity of this class of compounds.
Early research on this compound likely focused on its synthesis and basic characterization. The primary synthetic route to this compound involves the alkylation of a simpler β-diketone, such as acetylacetone (B45752) (2,4-pentanedione), at the central carbon. The introduction of the two methyl groups would have been a subject of interest to study the effects of steric hindrance on the chemical and physical properties of β-diketones. These early investigations would have laid the groundwork for understanding its unique inability to enolize and its subsequent behavior in chemical reactions, contributing to the broader knowledge of structure-activity relationships within the β-diketone family.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethylpentane-2,4-dione | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(8)7(3,4)6(2)9/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGDHTSWHSSMLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185348 | |
| Record name | 3,3-Dimethylpentane-2,4-dione | |
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Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3142-58-3 | |
| Record name | 3,3-Dimethyl-2,4-pentanedione | |
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| Record name | 3,3-Dimethylpentane-2,4-dione | |
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| Record name | Dimethylacetylacetone | |
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| Record name | 3,3-Dimethylpentane-2,4-dione | |
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| Record name | 3,3-dimethylpentane-2,4-dione | |
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| Record name | 3,3-Dimethylpentane-2,4-dione | |
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Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to 3,3-Dimethyl-2,4-pentanedione
The creation of this compound can be approached through various synthetic routes, ranging from industrial-scale pathways to more refined laboratory techniques.
While specific proprietary industrial processes for the large-scale production of this compound are not extensively detailed in publicly available literature, general principles of industrial chemical synthesis suggest that cost-effectiveness and efficiency are paramount. A feasible industrial approach involves the C-alkylation of the readily available starting material, 2,4-pentanedione (acetylacetone). chemspider.com To minimize costs, less expensive alkylating agents like chloromethane (B1201357) would be preferred over the more reactive but costlier iodomethane (B122720). To enhance the reactivity of chloroalkanes, an in-situ Finkelstein reaction can be employed, where a catalytic amount of sodium or potassium iodide is used to generate the more reactive iodoalkane in the reaction mixture. researchgate.netresearchgate.net The use of solvents such as methyl isobutyl ketone (MIBK) is also advantageous in an industrial setting as it allows for the azeotropic removal of water, which can be crucial when using moisture-sensitive reagents. researchgate.netresearchgate.net
In a laboratory setting, the most common method for synthesizing this compound is the sequential C-alkylation of 2,4-pentanedione. This involves the deprotonation of the central carbon atom of 2,4-pentanedione using a suitable base to form an enolate, which then acts as a nucleophile to attack an alkyl halide, such as methyl iodide. This process is performed twice to introduce both methyl groups at the 3-position.
Another documented laboratory synthesis route starts from 1,1-diacetylcyclopropane, which rearranges to form this compound with a reported yield of 87%. lookchem.com
A typical laboratory procedure for the alkylation of 2,4-pentanedione is outlined in the table below:
| Step | Reagents and Conditions | Purpose |
| 1. First Alkylation | 2,4-pentanedione, Base (e.g., Sodium Ethoxide), Methyl Iodide, Solvent (e.g., Ethanol) | Formation of 3-methyl-2,4-pentanedione (B1204033). |
| 2. Second Alkylation | 3-methyl-2,4-pentanedione, Stronger Base (e.g., Sodium Amide), Methyl Iodide, Solvent (e.g., Liquid Ammonia or an ether) | Formation of this compound. |
| 3. Work-up and Purification | Acidic work-up, Extraction, Distillation | Isolation and purification of the final product. |
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Several factors influence the outcome of the synthesis:
Choice of Base: The strength and stoichiometry of the base are crucial. For the first alkylation, a base like sodium ethoxide is often sufficient. However, for the second alkylation, a stronger base such as sodium amide or lithium diisopropylamide (LDA) is typically required to deprotonate the less acidic 3-methyl-2,4-pentanedione.
Alkylating Agent: While iodomethane is highly reactive and often used in laboratory syntheses for high yields, chloro- and bromo-derivatives can be used, especially when coupled with a catalyst like sodium iodide (Finkelstein reaction). researchgate.netresearchgate.net
Solvent: The choice of solvent can influence the reaction rate and selectivity (C- vs. O-alkylation). Polar aprotic solvents are generally preferred. For industrial applications, ketones like methyl isobutyl ketone (MIBK) are beneficial as they can azeotropically remove water. researchgate.netresearchgate.net
Temperature: Reaction temperature can affect the rate and selectivity. Low temperatures are often used with strong bases like LDA to control the reaction.
Purification: The separation of the desired C-alkylated product from any O-alkylated byproducts is important. In some cases, the product is isolated as a copper complex to facilitate purification, from which the pure ligand can be recovered by treatment with acid. researchgate.netresearchgate.net
| Parameter | Condition | Effect on Yield |
| Alkylating Agent | Iodomethane vs. Chloromethane | Iodomethane generally gives higher yields due to higher reactivity. researchgate.netresearchgate.net |
| Solvent | MIBK | Allows for azeotropic water removal, potentially increasing yield with sensitive reagents. researchgate.netresearchgate.net |
| Purification | Formation of Copper Complex | Can improve the isolation of the pure C-alkylated product. researchgate.netresearchgate.net |
Mechanistic Investigations of this compound Formation Reactions
The formation of this compound via the alkylation of 2,4-pentanedione proceeds through a well-understood mechanistic pathway. The central carbon atom of a β-diketone is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups.
The mechanism involves the following key steps:
Enolate Formation: A base abstracts a proton from the central carbon of 2,4-pentanedione, forming a resonance-stabilized enolate ion.
Nucleophilic Attack: The enolate ion, acting as a nucleophile, attacks the electrophilic carbon of a methyl halide (e.g., methyl iodide) in an SN2 reaction. This results in the formation of a C-C bond and yields 3-methyl-2,4-pentanedione.
Second Alkylation: The process is repeated. A stronger base is typically needed to remove the remaining, less acidic proton from the central carbon of 3-methyl-2,4-pentanedione to form a new enolate. This enolate then undergoes a second SN2 reaction with another molecule of methyl iodide to yield the final product, this compound.
A potential side reaction is O-alkylation, where the enolate attacks through one of its oxygen atoms. However, C-alkylation is generally favored, especially with enolates of β-dicarbonyl compounds.
Derivatization Strategies for this compound
The presence of two carbonyl groups in this compound allows for a variety of derivatization reactions, leading to the synthesis of more complex molecules, particularly heterocycles.
The core structure of this compound serves as a valuable building block for synthesizing a range of novel analogs and homologs. A significant strategy involves condensation reactions with various nucleophiles.
For instance, 3,3-disubstituted-1,3-diketones can participate in three-component reactions. One such method involves the reaction of a heterocycle-substituted 1,3-diketone, acetone, and an amine to produce substituted meta-hetarylanilines. beilstein-journals.org This highlights the potential of using derivatives of this compound in multicomponent reactions to build complex aromatic systems.
Furthermore, these diketones are precursors for the synthesis of various heterocyclic compounds. They can be used to create pyrano[2,3-d]pyrimidines, which are of interest in medicinal chemistry. semanticscholar.orgresearchgate.net The general reaction involves the condensation of the diketone with a suitable binucleophile. For example, reaction with urea (B33335) or thiourea (B124793) derivatives in the presence of an aldehyde can lead to the formation of fused pyrimidine (B1678525) rings. The biosynthesis of 2-ethyl-3,5-dimethylpyrazine (B18607) and 2-ethyl-3,6-dimethylpyrazine by Bacillus subtilis has been shown to involve 2,3-pentanedione, a related diketone, indicating the role of such structures in the formation of pyrazines. nih.gov
Stereoselective Synthesis of Chiral Derivatives
The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials sciences. While this compound itself is achiral, its derivatives can possess stereogenic centers. The stereoselective synthesis of such chiral derivatives often relies on the use of chiral auxiliaries. numberanalytics.comwikipedia.org A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate, directing the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org
For instance, a chiral auxiliary, such as a chiral amine or alcohol, could be condensed with one of the carbonyl groups of this compound to form a chiral enamine or enol ether. This chiral intermediate can then undergo diastereoselective reactions, such as alkylation or reduction. The steric hindrance provided by the auxiliary directs the incoming reagent to a specific face of the molecule, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would then furnish the chiral derivative of this compound. Common chiral auxiliaries include Evans' oxazolidinones and camphor-derived auxiliaries. numberanalytics.com
The following table illustrates the general principle of using a chiral auxiliary for the synthesis of a chiral derivative from a dicarbonyl compound.
| Step | Description | Generic Reaction |
| 1 | Attachment of Chiral Auxiliary | Prochiral Diketone + Chiral Auxiliary → Chiral Intermediate |
| 2 | Diastereoselective Reaction | Chiral Intermediate + Reagent → Diastereomerically Enriched Product |
| 3 | Removal of Chiral Auxiliary | Diastereomerically Enriched Product → Chiral Diketone Derivative + Recovered Auxiliary |
Chemical Reactivity Profiles of this compound
The presence of two carbonyl groups and a quaternary center defines the reactivity of this compound.
Nucleophilic Addition Reactions at Carbonyl Centers
The carbonyl carbons in this compound are electrophilic and susceptible to nucleophilic attack. youtube.com Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to ketones. libretexts.orgyoutube.com
Reaction of this compound with a Grignard reagent would likely result in the addition of the alkyl or aryl group from the Grignard reagent to one or both of the carbonyl carbons. The initial product of the addition to a ketone is a tertiary alcohol. youtube.com Given the presence of two carbonyl groups, the stoichiometry of the Grignard reagent would be a critical factor in determining the final product. The use of one equivalent of the Grignard reagent could lead to a mono-addition product, a β-hydroxy ketone. Excess Grignard reagent would likely lead to the formation of a diol, with additions at both carbonyl centers.
The general mechanism for the addition of a Grignard reagent to a ketone involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. youtube.com
| Reagent | Expected Product with this compound (1 eq.) | Expected Product with this compound (>2 eq.) |
| Methylmagnesium bromide (CH₃MgBr) | 4-Hydroxy-3,3,4-trimethyl-2-pentanone | 2,4-Dimethyl-2,4-pentanediol |
| Phenyllithium (C₆H₅Li) | 4-Hydroxy-3,3-dimethyl-4-phenyl-2-pentanone | 2-Phenyl-4-methyl-2,4-pentanediol |
Oxidation and Reduction Pathways
The oxidation of β-diketones can lead to various products depending on the oxidant and reaction conditions. The oxidation of β-hydroxyketones, which can be formed from the partial reduction of β-diketones, to β-diketones is a known transformation, often employing reagents like o-iodoxybenzoic acid (IBX). organic-chemistry.orgnih.gov The direct oxidation of this compound is less common. However, oxidation of the related 2,4-pentanedione with manganese(III) ions proceeds via an inner-sphere reaction involving an intermediary complex. researchgate.net The presence of the gem-dimethyl group in this compound would likely influence the rate and mechanism of such an oxidation due to steric hindrance.
The reduction of this compound offers a route to valuable diols and hydroxy ketones. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce ketones to secondary alcohols. chemguide.co.ukumn.edu The reduction of this compound with NaBH₄ would be expected to yield 3,3-dimethyl-2,4-pentanediol. chegg.com
Furthermore, the asymmetric reduction of prochiral 1,3-diketones is a powerful strategy for synthesizing chiral hydroxy ketones. sioc-journal.cnresearchgate.net This can be achieved using chiral catalysts, such as those based on ruthenium, rhodium, or iridium complexes, often in transfer hydrogenation reactions. arkat-usa.org For 2,2-disubstituted cyclic 1,3-diketones, these methods can lead to high enantioselectivities. researchgate.netacs.org While specific studies on this compound are not prevalent, these methodologies could be applied to achieve the enantioselective mono-reduction to form chiral 4-hydroxy-3,3-dimethyl-2-pentanone.
| Reaction Type | Reagent/Catalyst System | Potential Product from this compound |
| Reduction | Sodium Borohydride (NaBH₄) | 3,3-Dimethyl-2,4-pentanediol |
| Asymmetric Reduction | Chiral Ruthenium Catalyst / Isopropanol | (R)- or (S)-4-Hydroxy-3,3-dimethyl-2-pentanone |
| Oxidation of corresponding β-hydroxyketone | o-Iodoxybenzoic acid (IBX) | This compound |
Substitution Reactions
Substitution reactions at the α-carbon of carbonyl compounds are fundamental transformations in organic synthesis. However, in the case of this compound, the α-carbon is a quaternary center, meaning it bears no hydrogen atoms. This structural feature precludes typical enolate-mediated α-alkylation or α-halogenation reactions, which require the presence of an enolizable proton. researchgate.netrsc.org The absence of α-protons makes the formation of an enolate at the C3 position impossible, thus rendering it inert to standard substitution reactions at this position.
Reactions Involving C-H Activation
While the α-position of this compound is unreactive towards substitution, the methyl groups (C1 and C5) possess C-H bonds that could potentially undergo activation. Transition metal-catalyzed C-H activation is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org Directing groups are often employed to guide the metal catalyst to a specific C-H bond. acs.org In the case of this compound, one of the carbonyl oxygens could potentially act as a weakly coordinating directing group to facilitate the activation of a C-H bond on one of the adjacent methyl groups. This could lead to functionalization at the methyl position, for example, through coupling with olefins or other partners. acs.org However, specific examples of C-H activation reactions involving this compound are not widely reported, and this remains an area for potential exploration. The development of catalytic systems capable of activating the C(sp³)–H bonds of the gem-dimethyl groups would open new avenues for the derivatization of this compound. acs.org
Coordination Chemistry and Metal Complexation of 3,3 Dimethyl 2,4 Pentanedione
Structural Elucidation of Metal-3,3-Dimethyl-2,4-pentanedione Complexes
Spectroscopic Analysis of Complex Structures
The elucidation of the structures of coordination compounds formed with 3,3-dimethyl-2,4-pentanedione relies heavily on various spectroscopic techniques. Methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy provide critical insights into the ligand's binding mode and the geometry of the resulting metal complexes.
Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for verifying the coordination of the this compound ligand to a metal center. The most significant indicator of complexation is the shift in the stretching frequency of the carbonyl (C=O) groups. In the free ligand, the C=O stretching vibration appears at a characteristic frequency. Upon coordination to a metal ion through the oxygen atoms, the electron density is drawn away from the C=O bonds, weakening them and causing a shift to a lower frequency (a redshift). This shift is a definitive marker that a coordinate bond has formed between the ligand's oxygen atoms and the metal ion. researchgate.net The appearance of new bands at lower frequencies, typically in the far-IR region, can also be attributed to the formation of metal-oxygen (M-O) bonds.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about the electronic transitions and coordination geometry. The free ligand typically exhibits π → π* transitions. Upon complexation, new absorption bands may appear, or existing bands may shift. analis.com.my These changes are often due to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal ion's orbitals. nih.gov The position and intensity of these bands can help in determining the coordination environment and the geometry of the complex, such as octahedral or tetrahedral. analis.com.mynih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are also valuable for characterizing these complexes, particularly in solution. In the ¹H NMR spectrum of the free ligand, distinct signals are observed for the methyl protons. Upon complexation, these signals can shift due to changes in the electronic environment around the protons. Similarly, in the ¹³C NMR spectrum, the signal corresponding to the carbonyl carbon is particularly sensitive to coordination and will typically shift upon forming a complex.
The table below summarizes the expected spectroscopic changes upon the complexation of this compound with a metal ion.
Table 1: Summary of Spectroscopic Changes upon Complexation
| Spectroscopic Technique | Observed Change in Metal Complex | Interpretation |
|---|---|---|
| Infrared (IR) Spectroscopy | Shift of the ν(C=O) band to a lower wavenumber. | Weakening of the carbonyl bond due to electron donation from oxygen to the metal center, confirming coordination. researchgate.net |
| Appearance of new bands in the far-IR region. | Formation of new Metal-Oxygen (M-O) bonds. | |
| UV-Visible Spectroscopy | Shift in ligand-based absorption bands (π → π*). | Alteration of the ligand's electronic structure upon coordination. analis.com.my |
| Appearance of new bands (d-d or charge transfer). | Electronic transitions involving the metal d-orbitals and charge transfer between the ligand and metal. nih.gov |
| NMR Spectroscopy | Chemical shifts of ¹H and ¹³C signals. | Changes in the electronic environment of the ligand upon binding to the paramagnetic or diamagnetic metal center. |
Stability and Reactivity of Coordination Compounds
The stability and reactivity of coordination compounds involving this compound are significantly influenced by its unique structural features, namely the steric hindrance imposed by the gem-dimethyl groups on the central carbon atom.
Stability: The thermodynamic stability of the metal complexes is governed by several factors. Unlike typical β-diketones that form highly stable six-membered chelate rings through deprotonation, this compound cannot form an enolate. It acts as a neutral chelating ligand, which generally results in less stable complexes compared to their β-diketonate counterparts.
Reactivity: The reactivity of these coordination compounds is also distinct. The absence of an acidic proton on the central carbon atom means that the ligand does not undergo the typical acid-base reactions seen with enolizable β-diketones. The coordinated this compound ligand is less likely to participate in electrophilic substitution reactions at the central carbon. The reactivity of the complex is therefore primarily centered on the metal ion (e.g., ligand substitution or redox reactions) or on the peripheral methyl groups of the ligand.
Comparative Analysis of Metal Chelation with Related β-Diketones
A comparative analysis highlights the distinct behavior of this compound in metal chelation when compared to other β-diketones that possess α-hydrogens, such as acetylacetone (B45752) (2,4-pentanedione) or 3-methyl-2,4-pentanedione (B1204033).
The fundamental difference lies in the chelation mechanism. Most β-diketones exist in a tautomeric equilibrium between the keto and enol forms. In the presence of a metal ion, they are readily deprotonated to form the enolate anion. This anion then acts as a bidentate, monoanionic ligand, forming a very stable six-membered resonant ring with the metal ion.
In stark contrast, this compound is a non-enolizable β-diketone. The presence of two methyl groups on the central carbon atom prevents the formation of an enol or enolate. Consequently, it can only coordinate to metal ions as a neutral, bidentate ligand, using the lone pairs of electrons on the two carbonyl oxygen atoms.
This mechanistic difference leads to several important consequences:
Bonding and Stability: The complexes of this compound lack the resonant stabilization of the enolate chelate ring. This generally results in weaker metal-ligand bonds and lower thermodynamic stability compared to the complexes of enolizable β-diketones.
Steric Effects: The gem-dimethyl group makes this compound a sterically demanding ligand. nih.gov This steric bulk can restrict the number of ligands that can fit around a metal center, leading to lower coordination numbers and potentially distorted geometries when compared to complexes of the less-hindered acetylacetone.
Acidity: The resulting metal complexes have different properties. For instance, metal acetylacetonate (B107027) complexes are neutral and soluble in organic solvents. Complexes with the neutral this compound ligand retain the charge of the metal ion, and their solubility characteristics will depend on the counter-ion present.
The following table provides a direct comparison between the chelation characteristics of this compound and a typical enolizable β-diketone like acetylacetone.
Table 2: Comparative Chelation of β-Diketones
| Feature | This compound | Acetylacetone (Enolizable β-Diketone) |
|---|---|---|
| Enolization | Cannot form an enol/enolate. | Exists in keto-enol tautomerism; readily forms enolate. |
| Chelation Mode | Coordinates as a neutral, bidentate ligand. | Coordinates as a monoanionic, bidentate ligand. |
| Chelate Ring | Simple chelate ring with localized bonds. | Highly stable, resonance-delocalized six-membered ring. |
| Steric Hindrance | High, due to gem-dimethyl group. nih.gov | Low, with protons on the central carbon. |
| Complex Stability | Generally lower thermodynamic stability. | High thermodynamic stability (chelate effect + resonance). |
| Resulting Complex | Cationic complex (charge of metal ion + counter-ion). | Neutral complex (charge balanced by anionic ligands). |
Spectroscopic and Analytical Investigations
Advanced Chromatographic Methods for Analysis and Purification
Chromatography is a cornerstone for the separation and analysis of 3,3-Dimethyl-2,4-pentanedione. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful methods for its purification and identification.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. A common approach involves reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity.
A specific RP-HPLC method for this compound utilizes a Newcrom R1 column. nih.gov This method employs a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier. For general analytical purposes, phosphoric acid is used. However, if the HPLC system is coupled to a mass spectrometer (MS), a volatile acid like formic acid is substituted to ensure compatibility. nih.gov This HPLC method is not only suitable for analytical determination but is also scalable for preparative separation, allowing for the isolation of the compound from impurities. nih.gov
A typical setup for the HPLC analysis of this compound is summarized in the table below.
| Parameter | Description |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | Newcrom R1 Column |
| Mobile Phase | Acetonitrile (MeCN) and Water |
| Acid Modifier | Phosphoric acid (for standard detection) or Formic acid (for MS detection) |
| Application | Analytical determination and preparative isolation |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. In a typical GC-MS analysis, the sample is first vaporized and separated into its components as it passes through a capillary column. sigmaaldrich.com These separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound.
The purity and identity of this compound can be effectively determined using GC-MS. The mass spectrum of the compound is characterized by a specific set of mass-to-charge (m/z) ratios of its fragments. The National Institute of Standards and Technology (NIST) main library contains a reference mass spectrum for this compound, which shows a total of 26 peaks, with the most abundant peak (top peak) having a specific m/z value that is characteristic of the molecule's structure. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both proton (¹H) and carbon (¹³C) NMR are essential for the complete structural elucidation of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the different types of protons in a molecule and their chemical environments. In the case of this compound, the molecule has a symmetrical structure. The two acetyl groups (CH₃CO) are chemically equivalent, and the two methyl groups attached to the central carbon are also equivalent.
Due to this symmetry, the ¹H NMR spectrum of this compound is expected to show two distinct signals:
A singlet corresponding to the six protons of the two equivalent acetyl groups.
A singlet corresponding to the six protons of the two equivalent methyl groups on the quaternary carbon.
The absence of adjacent protons to any of the methyl groups results in the observation of singlets, as there is no spin-spin coupling.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon atoms in a molecule. Similar to the ¹H NMR spectrum, the symmetry of this compound simplifies its ¹³C NMR spectrum. The expected signals are:
A signal for the two equivalent carbonyl carbons (C=O).
A signal for the two equivalent methyl carbons of the acetyl groups.
A signal for the central quaternary carbon atom.
A signal for the two equivalent methyl carbons attached to the quaternary carbon.
Spectral data for this compound has been recorded and is available in spectral databases. nih.gov
A summary of the expected NMR spectral data is provided below.
| Nucleus | Type of Atom | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | Acetyl Protons (-COCH₃) | ~2.1 | Singlet |
| ¹H | Methyl Protons (-C(CH₃)₂) | ~1.2 | Singlet |
| ¹³C | Carbonyl Carbon (C=O) | ~210 | Singlet |
| ¹³C | Quaternary Carbon (C(CH₃)₂) | ~55 | Singlet |
| ¹³C | Acetyl Carbon (-COCH₃) | ~27 | Singlet |
| ¹³C | Methyl Carbon (-C(CH₃)₂) | ~22 | Singlet |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its bonds.
The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the two carbonyl (C=O) groups. Due to the presence of two carbonyl groups, this band may appear as a single, intense peak or be split into two closely spaced peaks. The position of this absorption is typically in the range of 1700-1725 cm⁻¹.
Other significant absorption bands include those for C-H stretching and bending vibrations of the methyl groups. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the absence of a hydroxyl (-OH) group, indicating that the compound exists predominantly in its diketo form rather than the enol form. nih.gov
A summary of the characteristic IR absorption bands for this compound is presented in the table below.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~2975-2870 | C-H Stretch | Methyl (CH₃) |
| ~1725-1700 | C=O Stretch | Ketone |
| ~1465 | C-H Bend | Methyl (CH₃) |
| ~1365 | C-H Bend | Methyl (CH₃) |
The FTIR spectrum of this compound, typically measured as a neat capillary film, provides a unique fingerprint for its identification. nih.gov
Mass Spectrometry Techniques in Compound Identification and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique for the identification and structural elucidation of this compound. The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint, offering valuable insights into the compound's structure.
When subjected to electron ionization (EI), this compound (molar mass: 128.17 g/mol ) undergoes fragmentation through characteristic pathways for ketones. nih.govsigmaaldrich.com The molecular ion peak, [M]•+, representing the intact molecule with one electron removed, is expected at an m/z of 128. However, like many aliphatic ketones, this peak may be weak or absent due to the instability of the molecular ion. docbrown.info
The primary fragmentation mechanism for ketones is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.org For this compound, this leads to the formation of highly stable acylium ions, which are prominent in the mass spectrum.
The most significant peaks in the mass spectrum of this compound are a direct result of these fragmentation pathways. The base peak, which is the most intense peak in the spectrum, is observed at m/z 43. nih.gov This peak corresponds to the acetyl cation ([CH₃CO]⁺), formed by the cleavage of the bond between the carbonyl carbon and the quaternary carbon. Another significant alpha-cleavage event results in the loss of an acetyl radical, leading to a fragment at m/z 85.
The table below summarizes the major fragments observed in the electron ionization mass spectrum of this compound and their proposed origins.
Table 1: Prominent Mass Spectral Fragments of this compound
| m/z Ratio | Proposed Fragment Ion | Formula | Fragmentation Pathway |
|---|---|---|---|
| 128 | Molecular Ion | [C₇H₁₂O₂]⁺• | Ionization of the parent molecule |
| 85 | tert-Butylacetyl cation | [CH₃COC(CH₃)₂]⁺ | α-cleavage: Loss of an acetyl radical ([CH₃CO]•) |
| 71 | Not specified | Not specified | Potentially from rearrangement and loss of a methyl group from an intermediate fragment. nih.gov |
| 43 | Acetyl cation (Acylium ion) | [CH₃CO]⁺ | α-cleavage: Loss of the [C(CH₃)₂COCH₃]• radical; this is typically the base peak. nih.gov |
The analysis of these fragments is crucial for confirming the identity of this compound in a sample. The presence of the intense acylium ion at m/z 43 is particularly characteristic of methyl ketones. blogspot.com The combination of the molecular ion peak (if present) and the predictable fragmentation pattern allows for unambiguous identification. nih.gov
Spectroscopic Probes for Reaction Monitoring and Mechanistic Insights
Spectroscopic techniques are invaluable tools for monitoring chemical reactions in real-time and for elucidating complex reaction mechanisms. Methods like Fourier Transform Infrared Spectroscopy (FTIR) allow researchers to track the concentration of reactants and products over time, providing critical kinetic data.
A pertinent example of this application can be found in studies of the atmospheric degradation of structurally related carbonyl compounds, such as 3,3-dimethylbutanone. copernicus.org In a study investigating the atmospheric fate of this ketone, FTIR spectroscopy was employed as the primary detection technique to monitor its reaction with atmospheric oxidants like chlorine atoms (Cl) and hydroxyl radicals (OH). copernicus.org
The experimental setup typically involves a reaction chamber where the ketone is mixed with the oxidant. The FTIR spectrometer continuously records the infrared spectrum of the gas mixture. The characteristic absorption bands of this compound, particularly the strong C=O stretching vibration, would allow for its concentration to be monitored as the reaction proceeds. The appearance and growth of absorption bands corresponding to reaction products can also be tracked simultaneously.
In the study of 3,3-dimethylbutanone, this method provided detailed kinetic information, including the rate coefficients for the reactions. copernicus.org Furthermore, by coupling these kinetic experiments with product identification techniques like Gas Chromatography-Mass Spectrometry (GC-MS), a comprehensive picture of the reaction mechanism can be developed. The identified products from the degradation of 3,3-dimethylbutanone included smaller carbonyl compounds such as acetone, formaldehyde, and 2,2-dimethylpropanal. copernicus.org The formation of these products provides direct insight into the fragmentation pathways of the parent molecule upon oxidation.
Table 2: Application of Spectroscopic Techniques in a Reactivity Study of a Related Ketone
| Parameter | Description |
|---|---|
| Reactant Studied | 3,3-dimethylbutanone (a structural analog to this compound) copernicus.org |
| Oxidants | Cl atoms, OH radicals copernicus.org |
| Monitoring Technique | Fourier Transform Infrared Spectroscopy (FTIR) copernicus.org |
| Product Analysis Technique | Gas Chromatography-Mass Spectrometry (GC-MS) copernicus.org |
| Key Findings | - Determination of reaction rate coefficients.
These approaches demonstrate how spectroscopic probes are critically applied to gain mechanistic insights. For this compound, similar studies using FTIR for reaction monitoring and GC-MS for product analysis would be essential to understand its reactivity, degradation pathways, and environmental fate.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3,3-dimethylbutanone |
| Acetone |
| Formaldehyde |
| 2,2-dimethylpropanal |
| Peroxyacetyl nitrate (B79036) (PAN) |
| Chlorine |
| Hydroxyl radical |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations on Molecular Structure and Conformations
Quantum chemical calculations have been pivotal in defining the three-dimensional structure and conformational preferences of 3,3-Dimethyl-2,4-pentanedione.
The conformational possibilities of this compound have been a subject of theoretical investigation. Early conformational analysis studies by Rogan and Ellis (1961) and later, a detailed analysis by Allinger et al. (1978), explored the molecule's steric and electronic interactions. acs.org Unlike its parent compound, acetylacetone (B45752), which exists predominantly in a planar enol form stabilized by an intramolecular hydrogen bond, this compound is locked into its diketo form.
The potential energy surface of the molecule is primarily defined by the rotation of the two acetyl groups around the C2-C3 and C3-C4 bonds. Computational models, such as those using force-field methods or Density Functional Theory (DFT), are employed to calculate the energies of various conformers. These calculations typically identify the most stable conformer, where steric repulsion between the four methyl groups (two on the central carbon and one on each carbonyl carbon) is minimized, and map the energy barriers for interconversion between different rotational isomers.
The defining structural characteristic of this compound is the gem-dimethyl group at the C3 position. This feature introduces significant steric hindrance that governs the molecule's geometry and reactivity. The presence of two methyl groups on the central carbon atom prevents the formation of an enol tautomer, as there is no enolizable α-proton. researchgate.net This has been confirmed in catalytic studies where the compound shows minimal activity in reactions that proceed via an enol-mediated mechanism. researchgate.net
Computational studies quantify the impact of this steric bulk. The C-C-C bond angles around the central quaternary carbon are distorted from the ideal tetrahedral angle of 109.5° to accommodate the bulky acetyl groups. Furthermore, the dihedral angles between the two carbonyl groups (O=C-C-C=O) are forced into a non-planar arrangement to minimize steric clash between the methyl groups. This contrasts sharply with unsubstituted or monosubstituted β-diketones where planarity is often favored to enable conjugation in the enol form.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry has been successfully applied to understand the specific reaction pathways of this compound, particularly in atmospheric chemistry and catalysis.
A notable example of computational reaction analysis is the study of the gas-phase reaction between this compound and the Criegee intermediate (CH₂OO), an important atmospheric oxidant. nsf.govescholarship.org Using high-level ab initio calculations, researchers have modeled the transition state for the 1,3-dipolar cycloaddition of CH₂OO across one of the carbonyl groups of the diketone. nsf.gov
These calculations, employing methods like M06-2X and the composite CBS-QB3 method, characterize the geometry of the transition state structure. nsf.gov They confirm that the reaction proceeds via a concerted mechanism, leading to the formation of a five-membered secondary ozonide ring. The energy of this transition state is a critical parameter that determines the reaction rate. DFT computations have also been used to support the proposed mechanism of reketonization, where the compound is an intermediate in the catalytic condensation of carboxylic acids and ketones. acs.org
Building on transition state analysis, computational studies map the entire potential energy surface for a given reaction, providing detailed energy profiles. For the reaction with the Criegee intermediate, the energy profile reveals the reaction to be exothermic, with the formation of the secondary ozonide product being thermodynamically favorable. escholarship.org
The calculated energy barrier (activation energy) derived from the potential energy surface allows for the theoretical prediction of reaction rate constants. These theoretical rates can then be compared with experimental values to validate the proposed mechanism. The table below summarizes key kinetic and computational findings for the reaction of CH₂OO with this compound and related ketones.
| Reactant | Experimental Rate Constant (k) at 295 K (cm³ s⁻¹) | Computational Method | Key Finding |
|---|---|---|---|
| This compound | (3.5 ± 0.8) × 10⁻¹³ | M06-2X / aug-cc-pVTZ, CBS-QB3 | Reaction proceeds via 1,3-dipolar cycloaddition with a defined transition state. nsf.govescholarship.org |
| Acetylacetone (Enol) | (6.6 ± 0.7) × 10⁻¹³ | M06-2X / aug-cc-pVTZ | Rate is similar to the dimethylated analogue, suggesting carbonyl reactivity is the primary driver. nsf.govescholarship.org |
| Acetone | (4.1 ± 0.4) × 10⁻¹³ | M06-2X / aug-cc-pVTZ | Serves as a baseline for simple ketone reactivity with Criegee intermediates. nsf.govescholarship.org |
Electronic Structure Analysis and Bonding Characteristics
The electronic properties of this compound are fundamental to its reactivity. Computational analyses, such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis, provide a detailed picture of its electron distribution.
In the context of its reaction with CH₂OO, FMO theory has been used to explain the observed reactivity trends. nsf.govescholarship.org The reaction is a 1,3-dipolar cycloaddition, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other is crucial. Computational studies show a correlation between the energy gap of the interacting frontier orbitals and the experimental reaction rates. escholarship.org A smaller HOMO-LUMO gap generally corresponds to a more facile reaction.
NBO analysis has been effectively used to study electron density distribution in β-diketones, helping to understand the influence of substituents on keto-enol tautomerism. researchgate.net While this compound is fixed in the keto form, NBO calculations can still reveal the charge distribution, bond orders, and hyperconjugative interactions within the molecule. Such analysis has been applied to organometallic complexes involving ligands derived from this diketone to understand the bonding between the ligand and the metal center. researchgate.net
Intermolecular Interactions and Solvation Models
The study of intermolecular interactions and solvation is crucial for understanding the chemical and physical behavior of this compound in various environments. Computational chemistry provides powerful tools to model these phenomena at a molecular level, offering insights into the forces that govern its interactions with other molecules and its behavior in solution.
Intermolecular Interactions
The intermolecular forces present in this compound are primarily a combination of London dispersion forces and dipole-dipole interactions. Unlike its parent compound, 2,4-pentanedione, the 3,3-dimethyl derivative exists exclusively in the diketo form, as the substitution at the central carbon atom (C3) prevents the formation of an enol tautomer. This structural feature significantly influences its intermolecular bonding capabilities.
The primary types of intermolecular forces are:
Dipole-Dipole Interactions: The two carbonyl (C=O) groups in the molecule possess permanent dipoles due to the difference in electronegativity between the carbon and oxygen atoms. These dipoles lead to electrostatic interactions between adjacent molecules, where the positive end of one dipole aligns with the negative end of another.
Hydrogen Bonding: this compound cannot act as a hydrogen bond donor because it lacks a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen). However, the lone pairs of electrons on the oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors, allowing for hydrogen bonding with protic solvents or other hydrogen bond donors.
| Interaction Type | Description | Relative Strength | Key Molecular Features Involved |
|---|---|---|---|
| London Dispersion Forces | Temporary induced dipoles due to electron cloud fluctuations. | Moderate to Strong | Entire molecule, particularly the hydrocarbon portions (methyl and acetyl groups). |
| Dipole-Dipole Interactions | Electrostatic attraction between the permanent dipoles of the carbonyl groups. | Moderate | The two C=O bonds. |
| Hydrogen Bonding (Acceptor) | Interaction of carbonyl oxygen lone pairs with external hydrogen bond donors. | Weak to Moderate (depends on donor) | Oxygen atoms of the carbonyl groups. |
Solvation Models
Computational solvation models are essential for predicting the behavior of this compound in different solvents. These models can be broadly categorized into explicit and implicit solvation models.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation along with the solute molecule. This method provides a highly detailed picture of the direct solute-solvent interactions, including the formation of hydrogen bonds and the specific geometry of the first solvation shell. However, due to the high computational cost, this method is typically used for studying specific, localized interactions.
Implicit Solvation Models (Continuum Models): These models represent the solvent as a continuous medium with a characteristic dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. rsc.org While less detailed than explicit models, continuum models are computationally efficient and effective for calculating properties like solvation free energy. rsc.org
Research on related substituted β-diketones has utilized PCM to analyze solvation in both polar and non-polar solvents. rsc.org Such studies typically calculate various energetic contributions to solvation, including electrostatic interactions, cavitation energy (the energy required to create a cavity in the solvent), and dispersion-repulsion interactions.
| Solvation Model | Methodology | Applicability to this compound | Predicted Behavior |
|---|---|---|---|
| Explicit Solvation Model | Includes individual solvent molecules in the calculation. | Studying specific hydrogen bonding interactions with protic solvents (e.g., water, alcohols). | Provides detailed information on the structure of the solvation shell around the carbonyl groups. |
| Polarizable Continuum Model (PCM) | Represents the solvent as a continuous dielectric medium. | Calculating solvation free energy in a variety of solvents to predict solubility and reaction energetics. | Higher solubility is expected in moderately polar to polar aprotic solvents due to favorable dipole-dipole interactions. In protic solvents, hydrogen bonding with the carbonyl oxygens would further enhance solubility. |
Applications in Materials Science and Industrial Processes
Precursor in Organic Synthesis for Pharmaceutical and Agrochemical Intermediates
3,3-Dimethyl-2,4-pentanedione serves as a versatile building block in the synthesis of more complex organic molecules, including those with applications in the pharmaceutical and agrochemical industries. Its structure, featuring a β-dicarbonyl system, allows for a variety of chemical transformations. This reactivity makes it a valuable intermediate for creating heterocyclic compounds, which are core structures in many biologically active molecules.
The synthesis of pyrazoles and isoxazoles, for instance, can be achieved using 3-substituted pentane-2,4-dione derivatives. unirioja.es These heterocyclic systems are of significant interest in the development of new therapeutic agents and crop protection chemicals. Research has demonstrated general procedures for creating various 3-substituted pentane-2,4-diones, which then act as crucial intermediates in the preparation of these target molecules. unirioja.es For example, the reaction of this compound can lead to the formation of intermediates for compounds like pymetrozine, a non-biocidal insecticide. google.com
Furthermore, the compound is utilized in the synthesis of other complex structures. For example, it is a known precursor for creating intermediates used in the production of pyrethroid pesticides. researchgate.net The diketone functionality allows for reactions such as the synthesis of oxadiazole ketones, which are key intermediates for certain agrochemicals. google.com The ability to undergo selective C-alkylation and subsequent transformations further broadens its utility in constructing diverse molecular architectures for various applications. unirioja.es
Role in Polymer Chemistry and Functional Material Development
In the realm of polymer chemistry, this compound and its derivatives play a role in the development of functional materials, particularly those with specific optical or liquid crystalline properties. The structural framework of this diketone allows for its incorporation into larger molecules that can exhibit mesogenic behavior, which is the basis for liquid crystals. unirioja.es
Researchers have successfully synthesized series of 3-substituted pentane-2,4-diones that serve as intermediates for liquid crystalline compounds. unirioja.es These diketones can be used to create pyrazoles, isoxazoles, and coordination complexes that exhibit nematic and smectic phases, which are different types of liquid crystal phases. unirioja.es The relationship between the molecular structure of the diketone derivative and the resulting mesogenic properties is a key area of investigation, allowing for the tailoring of materials with specific characteristics for technological applications. unirioja.es
The development of block copolymers (BCPs) for creating unique surface chemistries and structures is another area where related chemistries are relevant. aalto.fi While not directly involving this compound, the principles of using organic molecules to template the growth of inorganic materials are analogous. For instance, the selective deposition of materials like zinc oxide (ZnO) on different polymer surfaces highlights the importance of precursor-surface interactions in fabricating functional materials for applications in flexible optoelectronics and next-generation energy storage devices. aalto.fi
Chelate Precursors for Metal Oxide Film Deposition
A significant application of this compound lies in its role as a chelating agent to form precursors for the deposition of metal oxide thin films. This is particularly relevant in techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), which are crucial for manufacturing microelectronics and other advanced materials. mcmaster.caresearchgate.net
The diketone, often referred to as a β-diketonate ligand when it forms a complex with a metal, can form stable, volatile metal complexes. ontosight.ai This volatility is a critical property for precursors used in ALD and CVD, as they need to be transported in the gas phase to the substrate surface. mcmaster.ca The ability of ligands like this compound to form these complexes makes them useful in the development of catalysts and in coordination chemistry. ontosight.ai
In the context of metal oxide film deposition, these chelate precursors offer several advantages. They can reduce the sensitivity of metal alkoxide precursors to hydrolysis, providing better control over the deposition process. academie-sciences.fr The use of chelating agents like β-diketones can lead to the formation of monomeric compounds, which can be beneficial for achieving high-quality films. academie-sciences.fr Furthermore, the lower organic content in these precursors can reduce film shrinkage after deposition, thereby minimizing issues with cracking. academie-sciences.fr These precursors are integral to depositing a wide range of metal oxide films with applications in electronic devices, protective coatings, and more.
Emerging Applications in Novel Material Synthesis
Beyond its established roles, this compound and related β-diketones are finding applications in the synthesis of novel materials with unique properties. Their versatility as ligands and precursors continues to be explored in various areas of materials science.
One emerging area is in the synthesis of liquid crystals. While the use of β-diketones in creating mesogenic compounds is known, ongoing research explores new molecular structures based on these precursors to develop materials for new technological applications. unirioja.es This includes the synthesis of both low and high molecular weight liquid crystalline compounds, as well as metallomesogenic derivatives where the diketone acts as a ligand in a metal complex. unirioja.es
Furthermore, the fundamental chemistry of this compound and its metal complexes is relevant to the development of new precursors for thin film deposition techniques. mcmaster.ca The design and synthesis of novel precursor molecules are crucial for advancing methods like ALD to deposit new types of thin films with precisely controlled properties. mcmaster.ca This includes the development of precursors for main group elements and transition metal oxides, which are essential for applications in microelectronics, solar cells, and fuel cells. mcmaster.camcmaster.ca The continued investigation into the reactivity and properties of compounds like this compound is expected to lead to the discovery of new applications in advanced materials synthesis.
Biological and Biochemical Research Applications
Biochemical Reactivity and Enzyme Inhibition Studies
The reactivity of β-dicarbonyl compounds like 3,3-dimethyl-2,4-pentanedione is a subject of interest in biochemical studies. While specific enzyme inhibition studies on this compound are not extensively detailed in the provided information, the reactivity of the related compound 3-methyl-2,4-pentanedione (B1204033) has been noted. For instance, it has been reported to undergo peroxynitrite-promoted aerobic oxidation chemicalbook.com. The kinetics of the reaction of OH radicals with 3-methyl-2,4-pentanedione have also been investigated, providing insights into its atmospheric chemistry and potential reactivity in biological systems where radical species are present chemicalbook.com.
The core structure of this compound, being a ketone, makes it a biochemical for proteomics research scbt.com. Ketones and their derivatives are known to interact with various biological molecules, and the specific steric hindrance provided by the gem-dimethyl group in this compound could lead to selective interactions.
Investigations into Antioxidant Properties of this compound Derivatives
Research into the antioxidant properties of various chemical compounds is a significant field. While direct studies on the antioxidant properties of this compound itself are not prominent, the investigation of its derivatives is an active area. For example, derivatives of propanehydrazide have been synthesized and shown to possess antioxidant activity, with some exceeding the radical scavenging capability of ascorbic acid nih.gov. Similarly, new derivatives of (2,4- and 3,4-dimethoxyphenyl) have been synthesized and their antioxidant activity evaluated pensoft.net. These studies suggest that the core structure of this compound could be a scaffold for developing new antioxidant agents. The general principle involves the synthesis of derivatives that can effectively scavenge free radicals, a property often enhanced by the introduction of specific functional groups nih.gov.
The antioxidant activity of novel hydrazide derivatives was assessed using the DPPH radical scavenging method, with some compounds demonstrating significantly higher activity than the standard antioxidant, ascorbic acid nih.gov.
Role in the Synthesis of Biologically Active Heterocyclic Compounds
This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds with potential biological activity. The synthesis of bioactive heterocycles is a cornerstone of medicinal chemistry, as these structures are present in a vast number of pharmaceuticals nih.govduq.edu.
A notable application is in the one-pot, three-component synthesis of substituted meta-hetarylanilines beilstein-journals.org. In these reactions, a 1,3-diketone, such as a derivative of this compound, reacts with an amine and another component to form complex aniline (B41778) structures beilstein-journals.org. The electron-withdrawing nature of the heterocyclic substituent on the diketone plays a crucial role in the success of this synthesis beilstein-journals.org. These meta-substituted anilines are important motifs in various bioactive molecules beilstein-journals.org.
The versatility of diketones in synthesis is further highlighted by their use in creating a variety of heterocyclic systems. The development of greener synthetic methods, such as microwave-assisted reactions, has facilitated the efficient production of these compounds nih.gov.
Explorations in Metallobiochemistry
The ability of β-dicarbonyl compounds to form stable complexes with a wide range of metal ions is well-documented and forms the basis of their application in metallobiochemistry. These metal complexes often exhibit enhanced biological activities compared to the free ligands nih.govresearchgate.net.
While specific studies on the metallobiochemistry of this compound are emerging, research on related structures provides a strong indication of its potential. For instance, metal complexes of derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and shown to possess cytotoxic activity against human colorectal carcinoma cells, with some selectivity over normal cells nih.gov. The ligands in these complexes are often bidentate, coordinating with the metal ion through oxygen or nitrogen atoms researchgate.net.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies
While the synthesis of β-diketones is well-established, future research should focus on developing more efficient, sustainable, and versatile methods specifically for 3,3-dimethyl-2,4-pentanedione and its derivatives.
Current synthetic approaches often rely on classical C-alkylation of acetylacetone (B45752), but these can suffer from competing O-alkylation and require stringent reaction conditions. Future research could explore:
Advanced Catalytic Approaches: Investigating novel catalytic systems for the direct and selective methylation of the α-carbon of acetylacetone. This could involve the use of organometallic catalysts or photoredox catalysis to achieve higher yields and selectivity under milder conditions.
Flow Chemistry Synthesis: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, which could lead to a more efficient and reproducible industrial-scale production.
Green Chemistry Protocols: A significant avenue is the development of synthetic routes that utilize environmentally benign solvents and reagents. For instance, adapting methods like the Finkelstein reaction in greener solvents such as methyl isobutyl ketone (MIBK), which allows for azeotropic water removal, could be explored. researchgate.net This approach, proven effective for other 3-substituted pentane-2,4-diones, could be optimized for the dimethylated analogue. researchgate.net
Enzymatic Synthesis: Exploring biocatalytic methods using engineered enzymes could provide a highly selective and environmentally friendly route to this compound, minimizing by-product formation.
A comparison of key properties for related diketones is presented below.
Table 1: Properties of Selected Diketones
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₂O₂ | 128.17 | 175-177 |
| 3-Methyl-2,4-pentanedione (B1204033) | C₆H₁₀O₂ | 114.14 | 172-174 |
| 2,3-Pentanedione | C₅H₈O₂ | 100.12 | 110-112 |
| 2,4-Pentanedione (Acetylacetone) | C₅H₈O₂ | 100.12 | 140.4 |
Data sourced from multiple chemical suppliers and databases.
Design of Advanced Catalytic Systems
The steric bulk of the this compound ligand is its most defining feature, which can be strategically exploited in the design of novel metal-based catalysts. While metal complexes of unsubstituted acetylacetone are ubiquitous in catalysis, the gem-dimethyl groups in this ligand can create unique coordination environments.
Future research should focus on:
Asymmetric Catalysis: Synthesizing chiral metal complexes of this compound for use in asymmetric catalysis. The sterically hindered environment created by the ligand could enforce a specific coordination geometry, leading to high enantioselectivity in reactions such as hydrogenations, epoxidations, or C-C bond-forming reactions.
Polymerization Catalysis: Investigating the use of its complexes with early transition metals (e.g., Titanium, Zirconium) or lanthanides as catalysts for olefin polymerization. The ligand's steric profile could influence the polymer's tacticity and molecular weight distribution.
Oxidation Catalysis: Designing robust oxidation catalysts where the bulky ligand protects the metal center from bimolecular decomposition pathways, potentially leading to catalysts with higher turnover numbers and longer lifetimes. The general utility of metal complexes in catalysis provides a strong foundation for this exploratory work. nih.gov
Expansion of Coordination Chemistry Beyond Traditional Ligands
The coordination chemistry of this compound is ripe for exploration beyond simple metal complexes. Its unique steric profile can lead to unusual coordination numbers, geometries, and reactivity.
Promising research directions include:
Heterobimetallic and Polymetallic Complexes: Using this compound as a building block to construct complex multinuclear structures. For instance, it could bridge two different metal centers, leading to materials with interesting magnetic or electronic properties. The formation of polymeric coordination complexes has been observed with related ferrocenyl-substituted pentanediones, suggesting a rich area for discovery. nih.gov
Complexes with f-Block Elements: A systematic investigation of its coordination behavior with lanthanide and actinide ions. The bulky nature of the ligand may be particularly well-suited to accommodate the large ionic radii of these elements, potentially leading to novel luminescent or magnetic materials.
Functionalized Ligands: Synthesizing derivatives of this compound where additional functional groups are appended. These groups could introduce secondary binding sites for creating heterometallic complexes, or they could impart specific properties like water solubility or the ability to anchor the complex to a solid support.
Unusual Oxidation States: Employing the sterically encumbering ligand to stabilize metal ions in uncommon oxidation states. The ligand's electronic properties and steric shielding could prevent redox instability, allowing for the isolation and study of reactive species.
Investigation of Biological Interactions and Therapeutic Potential
The field of medicinal inorganic chemistry has demonstrated that the biological activity of a metal ion can be profoundly modulated by its coordination sphere. mit.edunih.govresearchgate.net While cisplatin (B142131) is a landmark example, research into new metal-based drugs continues to evolve, with ligands playing a crucial role in tuning properties like stability, lipophilicity, and cellular uptake. nih.govmit.edu
Future research on this compound should explore:
Synthesis of Novel Metal Complexes: Creating a library of metal complexes using biologically relevant metals such as platinum, ruthenium, gold, and vanadium. nih.govresearchgate.net The significant steric bulk and lipophilicity imparted by the this compound ligand could lead to complexes with novel mechanisms of action and improved cellular penetration compared to less substituted analogues.
Anticancer and Antimicrobial Screening: Systematically screening these new complexes for their cytotoxic activity against various cancer cell lines and for their efficacy against pathogenic bacteria and fungi. The development of metal-based therapeutics is an active area of research where new ligands can offer unique therapeutic opportunities. researchgate.net
Enzyme Inhibition Studies: Investigating the potential for these complexes to act as enzyme inhibitors. The specific shape and electronic structure of the complexes could allow them to bind selectively to the active sites of enzymes implicated in disease progression. For example, vanadium complexes have shown potential as inhibitors of phosphatase enzymes. researchgate.net
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, accelerating the pace of discovery. arxiv.org For this compound, computational methods can provide deep insights that guide experimental work.
Future research should leverage:
Conformational and Electronic Structure Analysis: Employing high-level quantum mechanical calculations, such as Density Functional Theory (DFT), to thoroughly map the conformational landscape and electronic properties of this compound and its metal complexes. acs.org Such studies can predict the most stable geometries, bond strengths, and reactivity, guiding the synthesis of new compounds. Theoretical studies on related systems have proven valuable in understanding their geometry and binding. researchgate.netrsc.org
Reaction Mechanism Simulation: Modeling the reaction pathways for the synthesis and catalytic applications of its complexes. This can help in understanding the role of the ligand's steric hindrance in transition states and can be used to optimize reaction conditions for higher yields and selectivity.
Machine Learning for Property Prediction: Developing and training machine learning models to predict the properties and reactivity of new, unsynthesized derivatives. By training on existing data, these models can rapidly screen virtual libraries of compounds for desired characteristics, such as catalytic activity or biological efficacy, thus prioritizing experimental efforts. nih.gov Such predictive models are becoming increasingly crucial for accelerating chemical discovery. arxiv.org
Q & A
Basic: What is the tautomeric equilibrium of 3,3-dimethyl-2,4-pentanedione, and how can it be experimentally determined?
This compound predominantly exists in the diketo form due to steric hindrance from the methyl groups, which destabilizes the enol tautomer. The equilibrium can be quantified using carbon-13 NMR spectroscopy. For example, protonation of the diketo form in superacids (e.g., HSO₃F-SbF₅) causes a deshielding effect of ~12 ppm on the carbonyl carbons, as observed in NMR studies. This shift confirms the stabilization of the diketo form under acidic conditions . Comparative analysis with substituted analogs (e.g., 3-methyl- or 3-phenyl-derivatives) reveals how substituents influence tautomeric ratios .
Basic: What synthetic routes are available for preparing this compound, and what are their yields?
A high-yield method involves acetylation of 3-methyl-2-butanone using acetic anhydride and boron trifluoride (BF₃) catalysis. The process proceeds via enol acetate intermediates, with yields ranging from 40% to 48% . Alternative routes include alkylation of 2,4-pentanedione with methyl halides under basic conditions, though steric effects may reduce efficiency. Purity is confirmed via melting point (40–41°C) and elemental analysis (C: 76.33%, H: 7.89%) .
Advanced: How does protonation in superacids affect the carbonyl groups of this compound?
Protonation in superacids generates mono- and diprotonated species, characterized by significant deshielding in ¹³C NMR. Monoprotonation shifts carbonyl resonances by ~12 ppm, while diprotonation (using excess HSO₃F-SbF₅) results in a singlet at 16 ppm. These observations align with resonance structures where charge delocalization stabilizes the protonated forms. Comparative studies with 3-methyl-2,4-pentanedione (23.3 ppm shift) highlight substituent effects on electron density distribution .
Advanced: How can this compound derivatives be applied in asymmetric catalysis?
The compound serves as a precursor for chiral ligands. For example, amphiphilic resin-supported monodentate phosphine ligands derived from 3-methyl-2,4-pentanedione facilitate asymmetric substitution reactions (e.g., 1,3-diphenyl-2-propenyl acetate). The steric bulk of the dimethyl groups enhances enantioselectivity by restricting rotational freedom in transition states . Optimization of reaction conditions (solvent polarity, temperature) is critical for achieving >90% enantiomeric excess.
Methodological: What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹³C NMR identifies tautomeric forms (δ ~200–210 ppm for diketo carbonyls) and protonation effects.
- Mass Spectrometry : Electron ionization (EI-MS) with m/z 128.1690 (M⁺) confirms molecular weight. NIST reference data (CAS 3142-58-3) provides benchmark spectra .
- Elemental Analysis : Validate purity via %C and %H (theoretical: C 76.44%, H 7.89%) .
Contradiction Handling: How can researchers resolve discrepancies in toxicity data for structurally similar diketones?
Discrepancies in EC₅₀ values (e.g., 3-chloro-2,4-pentanedione) arise from asymmetric concentration-effect curves. Use the 5-parameter logistic (5PL-1P) model instead of the 4-parameter logistic (4PL) to account for asymmetry. For example, 5PL-1P analysis improved r² from 0.9899 to 0.9993 and corrected EC₅₀ from 1.25 mg/L to 1.34 mg/L in toxicity assays . Sensitivity analyses (varying slope and asymmetry parameters) further refine model robustness.
Advanced: What role does steric hindrance play in the reactivity of this compound?
The methyl groups restrict enolization, favoring the diketo form and reducing susceptibility to nucleophilic attack. This property is exploited in synthesizing thermally stable coordination complexes (e.g., VO(acac)₂ derivatives). In contrast, less hindered analogs (e.g., 3-ethyl-2,4-pentanedione) exhibit higher enol content and reactivity .
Methodological: How to analyze keto-enol tautomerism kinetics using spectroscopic data?
Variable-Temperature NMR : Monitor enol-keto ratios across temperatures (e.g., 25–80°C).
UV-Vis Spectroscopy : Track absorbance changes at λ ~270 nm (enol) and ~300 nm (keto).
Computational Modeling : Compare experimental ΔG values (e.g., -3.27 kcal/mol for 3-methyl-2,4-pentanedione) with DFT-calculated energies to validate tautomer stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
